2-Fluoro-3-pyridin-3-ylprop-2-enoic acid;hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with fluoromalonic acid in the presence of a base, followed by acidification to obtain the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
2-fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride can be compared with other similar compounds, such as:
3-(pyridin-3-yl)prop-2-enoic acid: Lacks the fluorine atom, which may result in different reactivity and biological activity.
2-chloro-3-(pyridin-3-yl)prop-2-enoic acid: Substitution of fluorine with chlorine can lead to different chemical properties and applications.
3-(pyridin-3-yl)propanoic acid: . The uniqueness of 2-fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride lies in its specific substitution pattern, which can influence its chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-3-pyridin-3-ylprop-2-enoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2.ClH/c9-7(8(11)12)4-6-2-1-3-10-5-6;/h1-5H,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVYFKMRHVDVFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C(C(=O)O)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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